![molecular formula C16H19ClN4O2S B2770387 2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide CAS No. 941975-29-7](/img/structure/B2770387.png)
2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide
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Overview
Description
The compound “2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
- Findings : Some studies indicate anti-proliferative effects, making it a candidate for further investigation as a novel anticancer agent .
- Results : Preliminary data suggest moderate antibacterial and antifungal effects, warranting further exploration .
- Promising Leads : Initial findings indicate potential anti-inflammatory activity, but more research is needed .
- Future Prospects : Researchers are exploring its potential in Alzheimer’s, Parkinson’s, and other neurodegenerative conditions .
Anticancer Research
Antimicrobial Activity
Anti-inflammatory Potential
Neuroprotective Investigations
Anticonvulsant Properties
Water-Soluble Ureide Derivatives
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, ureido-substituted 4-phenylthiazole derivatives have been reported to inhibit IGF1R, a receptor that plays a crucial role in cell growth and survival .
Mode of Action
Similar compounds have been found to inhibit their targets by forming strong binding interactions . The compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds have been found to have potent cytotoxicity against certain cell lines . This suggests that the compound might have similar effects, potentially leading to cell death or inhibition of cell growth.
properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-9(2)8-18-14(22)13-10(3)19-16(24-13)21-15(23)20-12-6-4-5-11(17)7-12/h4-7,9H,8H2,1-3H3,(H,18,22)(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWCSAAAXOTEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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